alpha-Methyl-DL-tryptophan
Overview
Description
Alpha-Methyl-DL-tryptophan (α-Methyltryptophan) is a derivative of tryptophan1. It is used for research purposes and is not sold to patients1. It has a molecular weight of 218.25 and a formula of C12H14N2O21.
Synthesis Analysis
The synthesis of “no-carrier-added” alpha-[11C]methyl-L-tryptophan is based on alkylation with 11CH3I of an anion generated by reacting the Schiff base of L-tryptophan methyl ester with di-isopropylamine2.
Molecular Structure Analysis
The molecular structure of alpha-Methyl-DL-tryptophan consists of 12 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms1. The structure is solid and its color ranges from white to light yellow1.
Chemical Reactions Analysis
Alpha-Methyl-DL-tryptophan (AMT) inhibits the oxidation of DL-tryptophan by isotonic suspensions of rat liver, and the oxidation of L-tryptophan, L-tyrosine, DL-phenylalanine, and DL-methionine by cobra venom3.
Physical And Chemical Properties Analysis
Alpha-Methyl-DL-tryptophan is a solid substance with a color ranging from white to light yellow1. It has a molecular weight of 218.25 and a formula of C12H14N2O21. It is stored at -20°C for 3 years or at 4°C for 2 years1.
Scientific Research Applications
Brain Serotonergic System Study
Alpha-Methyl-L-tryptophan (alpha-MTrp) is a synthetic amino acid analog of tryptophan, the precursor of serotonin (5-HT). It is valuable in studying brain serotonin synthesis rates. Alpha-MTrp is useful for tracking labeled alpha-MTrp in brain tissue, which is crucial for understanding serotonin synthesis. This method can be applied with positron emission tomography in both animals and humans, offering insights into normal control of 5-HT synthesis and its alteration by drugs, particularly in neuropsychiatric disorders (Diksic & Young, 2001).
Study of Anthocyanin Synthesis
Alpha-methyl-DL-tryptophan has been found to stimulate anthocyanin synthesis in dark-grown seedlings of Sinapis alba L. Effective concentrations range between 10-4 m and 10-3m, indicating its role in plant biochemistry and growth processes (Schraudolf, 2004).
Epilepsy Research
In epilepsy research, alpha-Methyl-L-tryptophan PET has been utilized to localize seizure foci in patients with intractable partial epilepsy. This tracer reflects the activation of kynurenine metabolism in pathologic conditions, aiding in the identification of epileptogenic areas (Fedi et al., 2001).
Molecular Recognition Studies
Alpha-Methyl-DL-tryptophan plays a role in molecular recognition studies, especially in understanding the interaction between peptides, proteins, and synthetic molecules in aqueous solutions. This includes studies on the binding and specificity of certain molecular complexes, which has implications for sensing and separation technologies (Bush, Bouley, & Urbach, 2005).
Neuroprotection in Central Nervous System Disorders
The kynurenine pathway, which involves the metabolism of tryptophan, plays a significant role in various neurological disorders. Alpha-Methyl-DL-tryptophan, by influencing this pathway, can potentially contribute to neuroprotective strategies in these disorders (Vámos et al., 2009).
Obesity and Metabolic Syndrome Treatment
Alpha-Methyl-L-tryptophan (α-MLT) has been identified as an effective, reversible, and orally active drug for the treatment of obesity and metabolic syndrome in mice models. This discovery has implications for developing new treatments for these conditions in humans (Sivaprakasam et al., 2021).
Immunotherapy and Cancer Research
In cancer research, stereoisomers of 1-methyl-tryptophan, which is closely related to alpha-Methyl-DL-tryptophan, have been studied for their role in modulating tumor immune escape, highlighting the potential of targeting tryptophan metabolism in cancer therapies (Hou et al., 2007).
Safety And Hazards
Future Directions
Alpha-Methyl-DL-tryptophan has been used in research to understand the mechanisms of various biological processes. For example, it has been used to study the regulation of tryptophan catabolism8. Further research could explore its potential applications in medical and scientific fields.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date.
properties
IUPAC Name |
2-amino-3-(1H-indol-3-yl)-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-12(13,11(15)16)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,7,14H,6,13H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTWHZHBPDYSQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Methyltryptophan | |
CAS RN |
153-91-3, 13510-08-2 | |
Record name | alpha-Methyltryptophan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000153913 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .alpha.-Methyltryptophan | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9948 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | .ALPHA.-METHYLTRYPTOPHAN, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/260VJL1C6Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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